

Application Note: In Vitro Characterization of BMS-182264

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Compound of Interest

Compound Name: Bms 182264

CAS No.: 127749-54-6

Cat. No.: B1667163

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Abstract

BMS-182264 is a synthetic cyanoguanidine derivative identified as a potent ATP-sensitive potassium (KATP) channel opener (agonist). Unlike sulfonylureas (e.g., glyburide) which close these channels to stimulate secretion, BMS-182264 stabilizes the open conformation of the channel, leading to potassium efflux, membrane hyperpolarization, and subsequent inhibition of voltage-dependent calcium entry. This application note provides a comprehensive technical guide for the in vitro handling, solubilization, and functional characterization of BMS-182264. It is designed for researchers investigating smooth muscle relaxation, cytoprotection, or channel biophysics.

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CRITICAL DISTINCTION: Do not confuse BMS-182264 with BMS-182874 (an Endothelin Receptor Antagonist). Verify the chemical structure and CAS number before proceeding.

Part 1: Compound Profile & Mechanism

Chemical Identity[1][2]

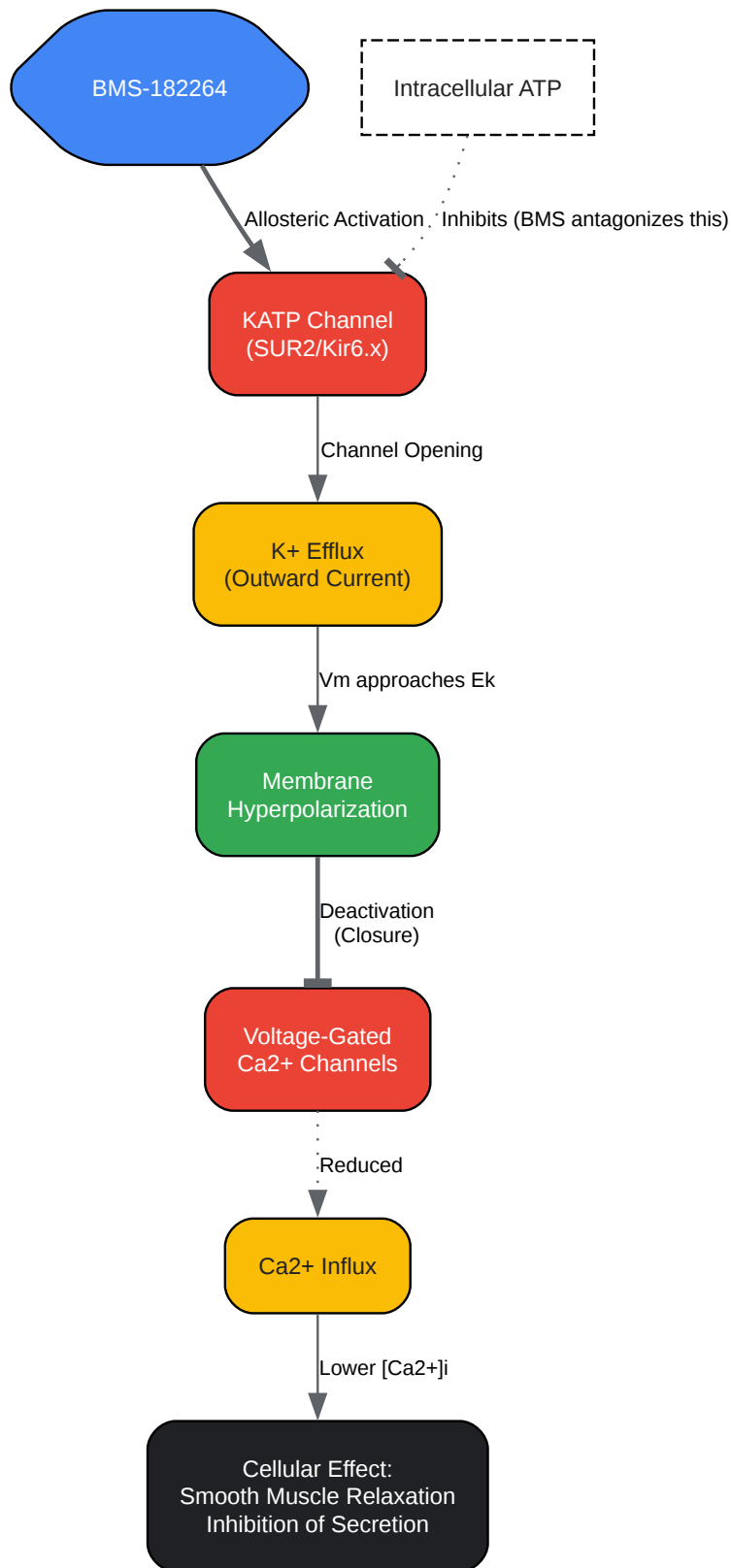
- Chemical Name: N-cyano-N'-(4-cyanophenyl)-N''-(1,2,2-trimethylpropyl)guanidine
- CAS Number: 127749-54-6[1][2]
- Molecular Formula: C₁₅H₁₉N₅
- Molecular Weight: 269.35 g/mol
- Solubility: Lipophilic (XLogP3 ≈ 3.5). Soluble in DMSO (>10 mM). Insoluble in water.

Mechanism of Action

BMS-182264 targets the Sulfonylurea Receptor (SUR) subunit of the KATP channel complex (typically SUR2B/Kir6.1 or SUR2B/Kir6.2 isoforms found in smooth muscle). By binding to the SUR subunit, it lowers the channel's sensitivity to ATP-mediated inhibition, increasing the open probability ().

Pathway Visualization

The following diagram outlines the signal transduction pathway activated by BMS-182264.



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Figure 1: Mechanism of Action of BMS-182264. The compound facilitates K⁺ efflux, hyperpolarizing the cell and indirectly blocking Calcium entry.

Part 2: Material Preparation

Stock Solution Preparation

BMS-182264 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous buffers.

- Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (cell culture grade).
- Concentration: Prepare a 10 mM or 100 mM master stock.
 - Calculation: To make 1 mL of 10 mM stock, weigh 2.69 mg of powder and dissolve in 1 mL DMSO.
- Storage: Aliquot into light-protective (amber) vials. Store at -20°C. Stable for >6 months if freeze-thaw cycles are minimized.

Working Solutions

- Dilution: Dilute the DMSO stock into the assay buffer immediately prior to use.
- DMSO Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent artifacts on channel function.
- Control: Always include a vehicle control (0.1% DMSO) in all experiments.

Part 3: Experimental Protocols

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the binding affinity (

) of BMS-182264 for the SUR subunit. Standard Ligand: [³H]P1075 (a potent KATP opener) is the preferred radioligand for SUR2B sites.

Materials:

- Cell Source: HEK293 cells stably expressing SUR2B/Kir6.2 or native tissue membranes (e.g., rat aorta).
- Ligand: [³H]P1075 (Specific Activity ~80 Ci/mmol).
- Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂.

Procedure:

- Membrane Prep: Homogenize cells/tissue in ice-cold buffer. Centrifuge (40,000 x g, 20 min) to pellet membranes. Resuspend to ~0.2 mg protein/mL.
- Incubation Setup: In a 96-well plate, combine:
 - 50 μL Membrane suspension.
 - 50 μL [³H]P1075 (Final conc: 2–5 nM).
 - 50 μL BMS-182264 (Concentration range:
M to
M).
 - Non-specific binding (NSB): Define using 10 μM Glyburide or 100 μM Pinacidil.
- Equilibrium: Incubate at 37°C for 60 minutes. (KATP binding kinetics are temperature sensitive).
- Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
- Detection: Add liquid scintillation cocktail and count radioactivity.

Data Analysis: Calculate

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of [³H]P1075.

Protocol B: Functional Membrane Potential Assay (FLIPR)

Objective: Measure the functional potency (

) of BMS-182264 by monitoring cellular hyperpolarization. Principle: Uses a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit or DiBAC4(3)).

Procedure:

- Cell Plating: Plate cells (e.g., A7r5 smooth muscle or SUR-transfected HEK) in 384-well black-wall plates (10,000 cells/well). Incubate 24h.
- Dye Loading: Remove media. Add loading buffer containing the voltage-sensitive dye. Incubate 30–60 min at 37°C.
- Baseline: Measure baseline fluorescence (Ex/Em according to specific dye, typically 488/525 nm) for 10–30 seconds.
- Compound Addition: Inject BMS-182264 (5x concentration) to the cells.
 - Note: KATP openers cause hyperpolarization, which typically results in a decrease in fluorescence for bis-oxonol dyes like DiBAC4(3).
- Kinetics: Monitor fluorescence for 5–10 minutes.
- Validation: Use Glyburide (1–10 μM) as a specific antagonist. Pre-incubating with Glyburide should block the BMS-182264 effect, confirming KATP specificity.

Protocol C: Electrophysiology (Whole-Cell Patch Clamp)

Objective: The "Gold Standard" validation of channel opening current (

).

Solutions:

- Pipette (Intracellular): 140 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 5 mM HEPES, 0.1 mM Na₂ATP (Low ATP is crucial to allow channel opening). pH 7.3.
- Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES. pH 7.4.

Procedure:

- Seal: Establish a GΩ seal and break-in to whole-cell configuration.
- Voltage Clamp: Hold membrane potential at -60 mV.
- Pulse Protocol: Apply voltage ramps (-100 mV to +40 mV) every 5 seconds.
- Baseline: Record stable baseline current.
- Perfusion: Perfuse BMS-182264 (1 – 10 μM).
- Observation: Look for a significant increase in outward current (at positive potentials) and inward current (at negative potentials) reversing near (~-85 mV).
- Confirmation: Apply 1 μM Glibenclamide (Glyburide). The induced current should be fully inhibited.

Part 4: Data Summary & Expectations

Parameter	Metric	Expected Range	Notes
Binding Affinity	(vs [³ H]P1075)	0.1 – 2.0 μM	Less potent than P1075; stereoselective.[3]
Functional Potency	(Flux/FLIPR)	0.5 – 5.0 μM	Dependent on SUR isoform expression levels.
Efficacy	% Max Response	60–90% of P1075	Partial to full agonist profile.
Selectivity	vs. Glyburide	>100-fold shift	Effect must be reversible by sulfonylureas.

Part 5: Troubleshooting & Expert Tips

- Low Signal in Binding Assay:
 - Cause: High non-specific binding (NSB) due to lipophilicity.
 - Solution: Use GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour. Wash rapidly (<10s total wash time) to prevent dissociation.
- Inconsistent Electrophysiology Data:
 - Cause: ATP "Run-down".
 - Solution: KATP channels can run down (close) if intracellular ATP is too high or metabolic support is lost. Ensure pipette ATP is low (0.1 mM) or use ADP/ATP ratios that favor opening.
- Precipitation:
 - Cause: Diluting 10 mM DMSO stock directly into cold buffer.

- Solution: Perform serial dilutions in DMSO first, then a final 1:1000 dilution into pre-warmed (37°C) assay buffer while vortexing.

References

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- MedChemExpress. "BMS-182264 Product Information." (Chemical properties and basic mechanism).[4][5][3][6]

(Note: Specific primary literature dedicated solely to BMS-182264 is scarce compared to its analogs like P1075 or BMS-180448. The protocols above are derived from the validated methodologies for this specific chemical class of cyanoguanidine KATP openers.)

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